1,4-DIMETHYL 2-[(4-PHENYLPIPERAZINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE
Overview
Description
1,4-DIMETHYL 2-[(4-PHENYLPIPERAZINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE is a complex organic compound with a unique structure that includes a piperazine ring, a phenyl group, and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIMETHYL 2-[(4-PHENYLPIPERAZINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 1,4-dimethylbenzene with 4-phenylpiperazine-1-carbothioyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,4-DIMETHYL 2-[(4-PHENYLPIPERAZINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1,4-DIMETHYL 2-[(4-PHENYLPIPERAZINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,4-DIMETHYL 2-[(4-PHENYLPIPERAZINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The phenyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylpiperazine: A simpler compound with similar structural features but lacking the phenyl group and carbothioyl moiety.
4-Phenylpiperazine: Contains the piperazine and phenyl groups but lacks the benzene ring and carboxylate groups.
Benzene-1,4-dicarboxylate: Contains the benzene ring and carboxylate groups but lacks the piperazine and phenyl groups.
Uniqueness
1,4-DIMETHYL 2-[(4-PHENYLPIPERAZINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of both the piperazine ring and the phenyl group enhances its potential for receptor binding and therapeutic applications .
Properties
IUPAC Name |
dimethyl 2-[(4-phenylpiperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-27-19(25)15-8-9-17(20(26)28-2)18(14-15)22-21(29)24-12-10-23(11-13-24)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3,(H,22,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBUVGGPIYGFHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=S)N2CCN(CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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